molecular formula C21H33N6P B12531470 2,2',2''-Phosphanetriyltris(1-butyl-1H-imidazole) CAS No. 799248-22-9

2,2',2''-Phosphanetriyltris(1-butyl-1H-imidazole)

Cat. No.: B12531470
CAS No.: 799248-22-9
M. Wt: 400.5 g/mol
InChI Key: GTLPQMAFYBPCNJ-UHFFFAOYSA-N
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Description

2,2’,2’'-Phosphanetriyltris(1-butyl-1H-imidazole) is a compound that features a phosphorus atom bonded to three 1-butyl-1H-imidazole groups. This compound belongs to the class of organophosphorus compounds and is characterized by its unique structure, which combines the properties of both phosphorus and imidazole moieties. The presence of the imidazole rings imparts significant chemical versatility, making this compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-Phosphanetriyltris(1-butyl-1H-imidazole) typically involves the reaction of phosphorus trichloride with 1-butyl-1H-imidazole in the presence of a base. The reaction proceeds through the formation of intermediate phosphorus-imidazole adducts, which subsequently undergo substitution reactions to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphorus center. The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of 2,2’,2’'-Phosphanetriyltris(1-butyl-1H-imidazole) may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-Phosphanetriyltris(1-butyl-1H-imidazole) can undergo various chemical reactions, including:

    Oxidation: The phosphorus center can be oxidized to form phosphine oxides or phosphates.

    Reduction: The compound can be reduced to form phosphines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Phosphine oxides or phosphates.

    Reduction: Phosphines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2,2’,2’'-Phosphanetriyltris(1-butyl-1H-imidazole) has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in the development of new catalytic systems.

    Biology: Investigated for its potential as a bioactive molecule. The imidazole rings are known to interact with biological targets, making this compound of interest in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities. The compound’s ability to modulate biological pathways is a key area of research.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.

Mechanism of Action

The mechanism of action of 2,2’,2’'-Phosphanetriyltris(1-butyl-1H-imidazole) involves its interaction with molecular targets through the imidazole rings and the phosphorus center. The imidazole rings can coordinate with metal ions, influencing enzymatic activity and other biological processes. The phosphorus center can participate in redox reactions, modulating cellular redox states and signaling pathways. These interactions collectively contribute to the compound’s biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-1H-imidazole: A simpler compound with a single imidazole ring. It lacks the phosphorus center, making it less versatile in terms of chemical reactivity.

    Phosphine oxides: Compounds with a phosphorus-oxygen bond. They share some reactivity with 2,2’,2’'-Phosphanetriyltris(1-butyl-1H-imidazole) but lack the imidazole rings.

    Substituted imidazoles: Compounds with various substituents on the imidazole ring. They may have similar biological activities but differ in their overall chemical properties.

Uniqueness

2,2’,2’'-Phosphanetriyltris(1-butyl-1H-imidazole) is unique due to the combination of the phosphorus center and the imidazole rings. This dual functionality allows for a wide range of chemical reactions and interactions, making it a versatile compound in both research and industrial applications. Its ability to form stable complexes with metals and participate in redox reactions sets it apart from simpler imidazole derivatives and other organophosphorus compounds.

Properties

CAS No.

799248-22-9

Molecular Formula

C21H33N6P

Molecular Weight

400.5 g/mol

IUPAC Name

tris(1-butylimidazol-2-yl)phosphane

InChI

InChI=1S/C21H33N6P/c1-4-7-13-25-16-10-22-19(25)28(20-23-11-17-26(20)14-8-5-2)21-24-12-18-27(21)15-9-6-3/h10-12,16-18H,4-9,13-15H2,1-3H3

InChI Key

GTLPQMAFYBPCNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CN=C1P(C2=NC=CN2CCCC)C3=NC=CN3CCCC

Origin of Product

United States

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